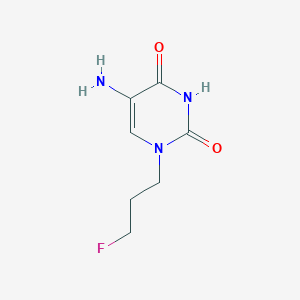
5-Amino-1-(3-fluoropropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(3-fluoropropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated pyrimidine derivative with a molecular formula of C7H12FN3O2 and a molecular weight of 189.188 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various demanding applications .
Preparation Methods
The synthesis of 5-Amino-1-(3-fluoropropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a fluorinated alkyl halide with a pyrimidine derivative in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Amino-1-(3-fluoropropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
5-Amino-1-(3-fluoropropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-fluoropropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-Amino-1-(3-fluoropropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:
5-Amino-1-(3-fluoropropyl)-6-methylpyridin-2-one: This compound has a similar fluorinated structure but differs in its pyridine ring, which imparts different chemical and biological properties.
1,3,4-Oxadiazole pyrimidines: These compounds contain an oxadiazole ring fused with a pyrimidine ring, offering distinct reactivity and applications, particularly in fungicide development.
Properties
Molecular Formula |
C7H10FN3O2 |
|---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
5-amino-1-(3-fluoropropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10FN3O2/c8-2-1-3-11-4-5(9)6(12)10-7(11)13/h4H,1-3,9H2,(H,10,12,13) |
InChI Key |
RBCLISOBLZRRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


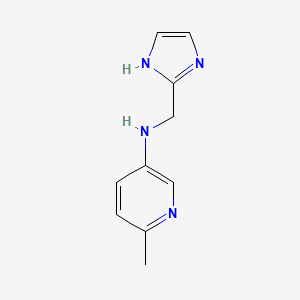
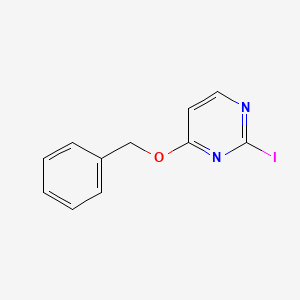
![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
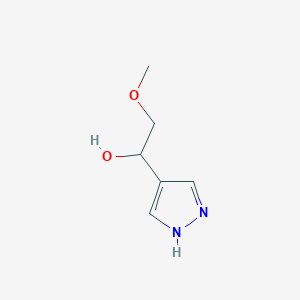
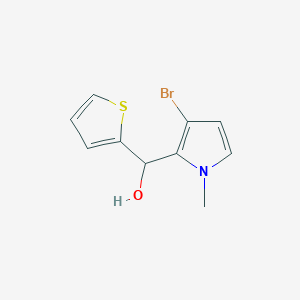
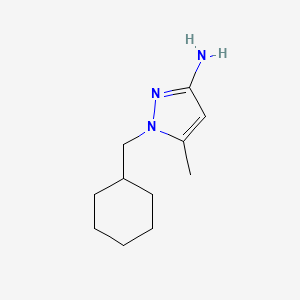
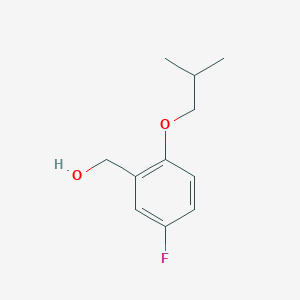
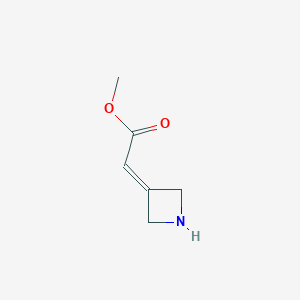
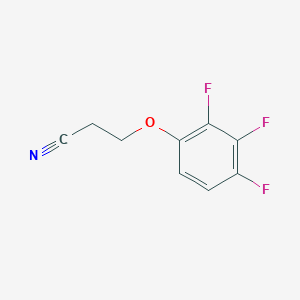
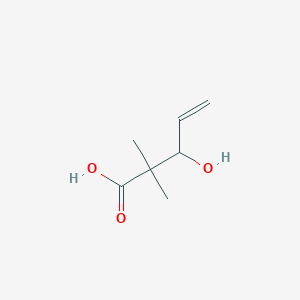
amine](/img/structure/B13081599.png)
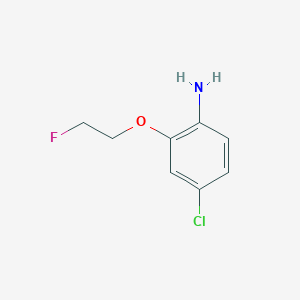
![2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)
![3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081613.png)
